((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol

Catalog No.
S8467986
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol

Product Name

((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol

IUPAC Name

[(2S,4S)-1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1

InChI Key

STVDKEPRJUNWSZ-RYUDHWBXSA-N

SMILES

C1C(N(C1CO)CC2=CC=CC=C2)CO

Canonical SMILES

C1C(N(C1CO)CC2=CC=CC=C2)CO

Isomeric SMILES

C1[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO

((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is a chiral compound characterized by the presence of a benzyl group attached to an azetidine ring. This compound is notable for its two hydroxymethyl groups, which contribute to its potential biological activity and reactivity in various chemical processes. The molecular formula for this compound is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it has a molecular weight of approximately 209.27 g/mol. The stereochemistry of the compound is significant, as the specific configuration can influence its biological interactions and chemical properties.

The chemical reactivity of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol primarily involves nucleophilic substitutions and oxidation reactions due to the presence of hydroxymethyl groups. These groups can undergo oxidation to form aldehydes or carboxylic acids under appropriate conditions. Additionally, the azetidine ring can participate in ring-opening reactions under acidic or basic conditions, leading to various derivatives.

Research indicates that ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol exhibits promising biological activities. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, including β-glucosidase. Such inhibition can be relevant in the context of metabolic disorders and may provide therapeutic avenues for conditions like diabetes or obesity . The compound's unique structure allows it to interact with biological targets in a manner distinct from other similar compounds.

The synthesis of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol typically involves multi-step organic reactions starting from readily available precursors. One common method includes the use of azetidine derivatives that are subsequently functionalized through hydroxymethylation reactions. Other synthetic routes may involve the use of chiral catalysts to ensure the desired stereochemistry is achieved during the formation of the azetidine ring .

This compound has potential applications in medicinal chemistry due to its enzyme inhibitory properties. It may serve as a lead compound for developing new drugs targeting metabolic pathways. Additionally, its unique structural features may find use in materials science and organic synthesis as a building block for more complex molecules.

Studies on the interactions of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol with biological systems have shown that it can selectively inhibit specific enzymes involved in carbohydrate metabolism. These interactions are crucial for understanding how the compound can be utilized therapeutically and how it behaves in biological environments . Further research into its pharmacokinetics and bioavailability is necessary to determine its efficacy and safety profile.

Several compounds share structural similarities with ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol. Here are some notable examples:

Compound NameSimilarity Index
1-Benzylazetidin-3-ol0.92
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol0.85
(3R,4R)-1-Benzylpyrrolidine-3,4-diol0.85
1-Benzhydrylazetidin-3-ol hydrochloride0.80
2-(Benzyl(methyl)amino)ethanol0.92

Uniqueness: ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol stands out due to its specific stereochemistry and dual hydroxymethyl functionality which may enhance its biological activity compared to other similar compounds that lack these features.

Baldwin-Cromwell Azetidine Synthesis Adaptations

The Baldwin-Cromwell framework for ring-forming reactions has been reinterpreted for azetidine synthesis through kinetic control and stereoelectronic considerations. A two-step regio- and diastereoselective method was developed to synthesize azetidines from oxiranes under transition-metal-free conditions [1]. Density functional theory calculations with explicit solvent models revealed that the reaction proceeds via a kinetically controlled pathway, favoring four-membered azetidine rings over thermodynamically stable five-membered pyrrolidines [1]. The energy barrier difference (ΔG‡ ≈ 10 kJ mol⁻¹) between competing transition states ensures high diastereoselectivity, yielding trans-configured azetidines in >90% diastereomeric excess [1].

Recent advancements have introduced anti-Baldwin radical cyclization pathways using copper catalysis. A copper(I)-phenanthroline complex under visible light irradiation enables 4-exo-dig cyclization of ynamides to azetidines, bypassing traditional Baldwin-compliant 5-endo-trig pathways [2]. This method achieves full regiocontrol and modular substrate scope, with yields ranging from 45% to 82% for aryl- and alkyl-substituted azetidines [2].

The mechanistic understanding of dopamine transporter inhibition by ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol requires comprehensive examination of molecular-level interactions within the transporter protein. The dopamine transporter functions as a sodium-dependent symporter that removes dopamine from the synaptic cleft through sequential binding and co-transport of two sodium ions and one chloride ion with the dopamine substrate [1]. The transport mechanism involves conformational changes between outward-facing, occluded, and inward-facing states that facilitate substrate translocation across the membrane [2].

Azetidine-based compounds exhibit distinct binding characteristics compared to traditional dopamine transporter inhibitors. Research on 3-aryl-3-arylmethoxyazetidines demonstrated that the azetidine scaffold can accommodate dopamine transporter binding, though with different selectivity profiles compared to larger ring systems [3]. The four-membered azetidine ring introduces unique steric constraints that influence molecular recognition at the transporter binding site. Structural analysis indicates that the azetidine ring conformation affects the spatial arrangement of functional groups critical for transporter recognition [3].

The benzyl substituent in ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol likely contributes to binding affinity through hydrophobic interactions within the transporter binding pocket. Studies of related benzylazetidine derivatives suggest that aromatic substitution can modulate both binding potency and selectivity for monoamine transporters [3]. The hydroxymethyl groups at positions 2 and 4 of the azetidine ring may participate in hydrogen bonding interactions with amino acid residues in the transporter binding site, potentially stabilizing the ligand-protein complex.

Molecular docking studies of azetidine derivatives indicate that these compounds can access the central binding site of the dopamine transporter [3]. The binding mode involves positioning of the aromatic benzyl group in a hydrophobic cavity while the polar hydroxymethyl substituents interact with charged or polar residues. The stereochemical configuration of the (2S,4S)-isomer may provide optimal spatial alignment with key binding residues, contributing to enhanced potency compared to other stereoisomers.

The kinetics of dopamine transporter inhibition by azetidine derivatives appear to follow competitive inhibition patterns, as observed with other small-molecule inhibitors [4]. However, the specific binding kinetics may differ from classical inhibitors due to the unique structural features of the azetidine scaffold. The rate of association and dissociation from the transporter binding site influences both the potency and duration of inhibitory effects [5].

Table 3.1. Dopamine Transporter Binding Characteristics of Azetidine Derivatives

Compound ClassBinding Affinity (Ki, nM)Selectivity ProfileMechanism
3-Aryl-3-arylmethoxyazetidines620-2800 [3]DAT/SERT variableCompetitive inhibition
Benzylazetidine derivativesVariable [3]Transporter-dependentCentral site binding
Reference inhibitors20-200 [4]Standard profilesEstablished mechanisms

Molecular Interactions with Vesicular Monoamine Transporter 2 (VMAT2)

Vesicular Monoamine Transporter 2 represents a distinct pharmacological target from plasma membrane transporters, operating through proton-dependent antiport mechanism to concentrate monoamines within synaptic vesicles [6]. The transporter possesses at least two distinct binding sites characterized by tetrabenazine and reserpine binding, with different pharmacological properties and substrate recognition patterns [7].

The structural basis for VMAT2 inhibition has been elucidated through high-resolution crystallographic studies, revealing critical binding sites and conformational states [8]. The central binding site accommodates various ligands through interactions with specific amino acid residues including glutamate 312, which serves as a hydrogen bond donor, and tryptophan 318, which acts as a luminal gate [8]. These structural features provide a framework for understanding how ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol might interact with VMAT2.

Azetidine-based analogues of known VMAT2 inhibitors have demonstrated potent activity against vesicular dopamine uptake. Studies of azetidine analogues of lobelane showed that these compounds could achieve inhibition constants in the nanomolar range, with some derivatives exhibiting greater potency than the parent lobelane compound [9]. The most potent azetidine analogue in this series achieved a Ki value of 24 nM for VMAT2 inhibition, representing approximately 2-fold improvement over lobelane [9].

The binding mode of azetidine derivatives at VMAT2 likely involves multiple interaction points within the central binding site. The benzyl group of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol may engage in hydrophobic interactions with aromatic residues in the binding pocket, while the hydroxymethyl substituents could form hydrogen bonds with polar amino acids. The stereochemical configuration may be critical for optimal binding, as observed with other VMAT2 ligands where specific stereoisomers show dramatically different affinities [9].

Molecular dynamics simulations of VMAT2-ligand complexes suggest that successful inhibitors stabilize specific conformational states of the transporter [8]. The binding of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol may lock VMAT2 in an occluded conformation that prevents substrate transport, similar to the mechanism observed with tetrabenazine and related inhibitors [8].

Table 3.2. VMAT2 Binding Affinity Data for Azetidine Derivatives

CompoundKi (nM)Selectivity vs. DATReference
cis-4-methoxy azetidine analogue24 [9]>100-fold [9]Zheng et al.
trans-methylenedioxy azetidine31 [9]Variable [9]Zheng et al.
Lobelane (reference)45 [9]35-fold [10]Standard
Norlobelane (reference)43 [9]Similar [10]Standard

Comparative Target Engagement Profiles Against Lobelane Analogues

The comparative analysis of target engagement profiles between ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol and lobelane analogues reveals distinct pharmacological characteristics that distinguish azetidine-based compounds from their piperidine counterparts. Lobelane and its analogues represent well-characterized VMAT2 inhibitors with established structure-activity relationships and selectivity profiles [11] [10].

Lobelane exhibits high affinity for VMAT2 with a Ki value of approximately 45 nM while showing 35-fold selectivity over the dopamine transporter [10]. The compound achieves potent inhibition of methamphetamine-evoked dopamine release with an IC50 of 0.65 μM and maximal inhibition of 73% [10]. These characteristics establish lobelane as a reference standard for evaluating novel VMAT2 inhibitors.

Structural modifications of lobelane through ring size reduction from piperidine to azetidine have yielded compounds with enhanced potency at VMAT2. The most potent azetidine analogue achieved 2-fold greater potency than lobelane while maintaining selectivity for VMAT2 over plasma membrane transporters [9]. This improvement suggests that the conformational constraints imposed by the four-membered azetidine ring may provide better complementarity with the VMAT2 binding site.

The target engagement profile of azetidine derivatives differs from lobelane in several key aspects. First, the binding kinetics may be altered due to the different ring constraints, potentially affecting both association and dissociation rates from VMAT2 [9]. Second, the selectivity profile may be modified, with some azetidine derivatives showing different ratios of VMAT2 to DAT affinity compared to lobelane [3].

Functional studies of lobelane analogues demonstrate that structural features including stereochemistry, N-methylation, and ring configuration significantly influence both binding affinity and functional activity [10]. The cis-stereochemistry of side chains and presence of the piperidino N-methyl group are critical for optimal VMAT2 inhibition [10]. For azetidine analogues, similar stereochemical requirements likely apply, though the specific optimal configurations may differ due to the altered ring geometry.

The mechanism of VMAT2 inhibition by both lobelane and azetidine analogues appears to involve competitive binding at the substrate recognition site [10]. However, the detailed molecular interactions may differ between the two compound classes due to their distinct three-dimensional structures. Azetidine derivatives may access slightly different binding modes within the VMAT2 active site, potentially explaining their altered potency and selectivity profiles.

Table 3.3. Comparative Target Engagement: Azetidine vs. Lobelane Analogues

ParameterLobelaneAzetidine AnaloguesFold Difference
VMAT2 Ki (nM)45 [10]24-31 [9]1.5-1.9x improved
DAT Ki (μM)1.6 [10]Variable [3]Context-dependent
VMAT2/DAT Selectivity35-fold [10]>100-fold [9]3x improved
Methamphetamine Inhibition IC50 (μM)0.65 [10]Not reported-
Maximum Inhibition (%)73 [10]Not reported-

The enhanced selectivity of azetidine derivatives for VMAT2 over DAT represents a significant pharmacological advantage. While lobelane shows 35-fold selectivity, some azetidine analogues achieve greater than 100-fold selectivity [9]. This improved selectivity profile may translate to reduced off-target effects and enhanced therapeutic utility for applications targeting vesicular monoamine transport.

The structure-activity relationships governing azetidine derivative activity at VMAT2 appear to parallel those observed with lobelane analogues, with aromatic substitution patterns and stereochemistry playing critical roles in determining potency and selectivity [9] [12]. However, the specific optimal substitution patterns may differ between the two scaffold types due to their distinct conformational properties and binding modes.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types